(4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
CAS No.:
Cat. No.: VC17516146
Molecular Formula: C22H27Cl2N3O8
Molecular Weight: 532.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27Cl2N3O8 |
|---|---|
| Molecular Weight | 532.4 g/mol |
| IUPAC Name | (4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C22H25N3O8.2ClH/c1-6-7-4-5-8(23)15(26)10(7)16(27)11-9(6)17(28)13-14(25(2)3)18(29)12(21(24)32)20(31)22(13,33)19(11)30;;/h4-6,9,13-14,17,26-28,31,33H,23H2,1-3H3,(H2,24,32);2*1H/t6-,9?,13?,14-,17?,22-;;/m0../s1 |
| Standard InChI Key | QEWKWVAUKGEOPK-PFJMOZTNSA-N |
| Isomeric SMILES | C[C@@H]1C2C(C3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl |
| Canonical SMILES | CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound is a dihydrochloride salt of a 9-aminominocycline (9-AMN) derivative. Its molecular formula is C₂₃H₃₂Cl₂N₄O₇, with a molecular weight of 571.43 g/mol . The base structure retains the tetracyclic framework characteristic of tetracyclines, with critical substitutions at positions 4, 6, and 9:
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Position 4: Dimethylamino group (-N(CH₃)₂).
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Position 6: Methyl group (-CH₃).
The dihydrochloride salt enhances solubility and stability, distinguishing it from the dihydrate hydrochloride form (CAS 128420-71-3), which has a molecular weight of 529.97 g/mol .
Stereochemical Configuration
The stereochemistry is defined by the (4S,6R,12aR) configuration, ensuring proper spatial orientation for target binding. The rigid tetracyclic core (A-D rings) is functionalized with hydroxyl (-OH), ketone (=O), and carboxamide (-CONH₂) groups, contributing to its polar surface area (184.08 Ų) and logP value (1.85) .
Synthesis and Derivative Development
Key Synthetic Pathways
The compound is synthesized via organocatalyzed Mannich reactions on the 9-aminominocycline scaffold. A representative protocol involves:
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Starting Material: 9-Amino-minocycline (1).
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Reagents: Aldehydes (e.g., nitrobenzaldehyde) and ketones (e.g., hydroxyacetone).
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Catalyst: L-Proline (20 mol%) in methanol at room temperature .
This one-pot reaction achieves 96% conversion under optimized conditions, producing β-amino ketone derivatives with enhanced hydrophilicity .
Structural Modifications
Modifying the D-ring substituents alters pharmacological properties:
| Substituent Position | Functional Group | Impact on Activity |
|---|---|---|
| C-9 | -NH₂ | Enhances PLpro inhibition |
| C-7 | -N(CH₃)₂ | Improves membrane permeability |
| C-2 | -CONH₂ | Stabilizes metal ion chelation |
Pharmacological Activity
Antiviral Efficacy Against SARS-CoV-2
9-AMN dihydrochloride inhibits SARS-CoV-2 papain-like protease (PLpro), a viral enzyme critical for replication and immune evasion:
Mechanistically, 9-AMN binds PLpro's active site, disrupting viral polyprotein processing and restoring host interferon signaling .
Synergistic Effects with Antivirals
Combination therapies amplify efficacy:
| Drug Combination | Fold Reduction in EC₅₀ |
|---|---|
| 9-AMN + EIDD-1931 | 8.2 |
| 9-AMN + Nirmatrelvir | 6.7 |
This synergy reduces required doses, mitigating potential toxicity .
Comparative Analysis with Tetracycline Analogs
Structural and Functional Differences
| Parameter | 9-AMN Dihydrochloride | Minocycline | Tigecycline |
|---|---|---|---|
| C-9 Substituent | -NH₂ | -H | -Glycyl |
| PLpro Inhibition | Yes (IC₅₀ ~4 µM) | No | No |
| Molecular Weight | 571.43 g/mol | 457.48 g/mol | 586.65 g/mol |
9-AMN's 9-amino group enables unique interactions with PLpro's catalytic cysteine, absent in parent compounds .
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